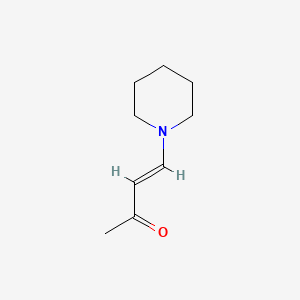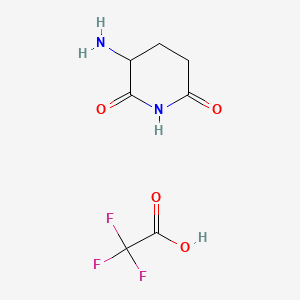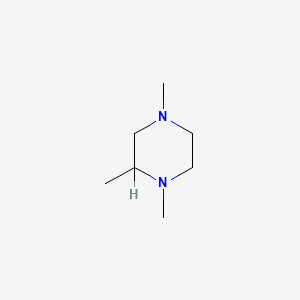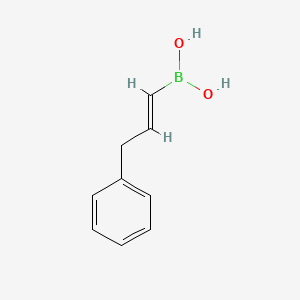
5β-Androst-1-en-3α-ol-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5β-Androst-1-en-3α-ol-17-one is a steroid hormone with weak androgenic activity. It is a metabolite of testosterone and is often used in doping analysis to detect testosterone misuse . This compound is part of the androstane family and has a molecular formula of C19H28O2 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5β-Androst-1-en-3α-ol-17-one typically involves the reduction of testosterone. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar reduction methods. The process is optimized for yield and purity, with stringent quality control measures to ensure the consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5β-Androst-1-en-3α-ol-17-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone, using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to other androstane derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in ethanol or methanol.
Substitution: N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4).
Major Products
Oxidation: 5β-Androst-1-en-3-one-17-one.
Reduction: 5β-Androst-1-en-3α,17β-diol.
Substitution: this compound bromide.
Aplicaciones Científicas De Investigación
5β-Androst-1-en-3α-ol-17-one has a wide range of applications in scientific research:
Mecanismo De Acción
5β-Androst-1-en-3α-ol-17-one exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote the development of male characteristics and muscle growth . The compound is metabolized in the liver, where it is converted to other active androgens that continue to exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Etiocholanolone: Another metabolite of testosterone, it has similar androgenic properties but differs in its metabolic pathway.
Uniqueness
5β-Androst-1-en-3α-ol-17-one is unique due to its specific metabolic pathway and its role in doping analysis. Unlike other androgens, it is specifically used to detect testosterone misuse, making it a valuable tool in sports and forensic science .
Propiedades
Número CAS |
33805-57-1 |
|---|---|
Fórmula molecular |
C19H28O2 |
Peso molecular |
288.42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Hydroxy-1-methyl-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B1148439.png)
![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;2-[[(1R)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid](/img/structure/B1148441.png)


![1,8-Diazabicyclo[5.4.0]-7-undecene Hydrogen Tribromide](/img/structure/B1148453.png)

